Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate
Description
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is a multifunctional thiophene derivative characterized by:
- Position 3: An ethyl ester, enhancing lipophilicity and influencing pharmacokinetic properties.
- Position 4: A methyl group, contributing to steric stabilization.
- Position 5: A cyclopentylcarbamoyl moiety, which modulates electronic and steric properties compared to aryl carbamoyl substituents.
Properties
Molecular Formula |
C23H28N2O5S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O5S/c1-4-29-23(28)19-15(3)20(21(27)24-16-10-6-7-11-16)31-22(19)25-18(26)13-30-17-12-8-5-9-14(17)2/h5,8-9,12,16H,4,6-7,10-11,13H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
XIOQMWJNOQUWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Cyanoacetate
Ethyl cyanoacetate reacts with cyclopentanone in the presence of elemental sulfur and a base (e.g., triethylamine) to form a 2-aminothiophene intermediate. This step establishes the 4-methyl and 5-carboxylate groups.
Reaction Conditions:
Introduction of the Cyclopentylcarbamoyl Group
The cyclopentylcarbamoyl moiety is introduced via amide coupling at the 5-position of the thiophene ring.
Carbamoylation with Cyclopentyl Isocyanate
The 5-carboxylate group is converted to a carboxamide using cyclopentyl isocyanate under basic conditions:
Procedure:
-
Activate the carboxylate with thionyl chloride to form the acyl chloride.
-
React with cyclopentylamine in dichloromethane.
-
Conditions: 0–5°C, 12–24 hours.
Acetamido Group Installation at the 2-Position
The 2-position is functionalized via nucleophilic acyl substitution using 2-(2-methylphenoxy)acetyl chloride.
Synthesis of 2-(2-Methylphenoxy)Acetyl Chloride
Coupling to Thiophene Intermediate
The aminothiophene intermediate reacts with the acyl chloride:
-
Solvent: Tetrahydrofuran (THF)
-
Base: Pyridine or DMAP
-
Temperature: Room temperature, 4–6 hours
Optimization and Purification
Crystallization Techniques
Chromatographic Methods
Comparative Data on Synthetic Routes
Challenges and Solutions
Regioselectivity Issues
Byproduct Formation
-
Problem: Hydrolysis of the ethyl ester during carbamoylation.
-
Mitigation: Low-temperature (0–5°C) reactions and anhydrous conditions.
Industrial-Scale Adaptations
Patent WO2012032528A2 highlights scalable modifications:
-
Continuous Flow Reactors: Reduce reaction times by 40%.
-
Catalyst Recycling: SnCl₂ reused in cyclization steps, lowering costs.
-
Waste Reduction: Polyphosphoric acid replaces stannic chloride in Friedel-Crafts steps.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst like FeCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate has garnered attention in various scientific research domains due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science.
Molecular Formula
- Molecular Formula : C22H28N2O3S
- Molecular Weight : 396.53 g/mol
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies have demonstrated that modifications in the thiophene structure can enhance activity against resistant strains of bacteria .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .
Building Block for Heterocycles
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for further derivatization, facilitating the development of new compounds with tailored biological activities .
Synthesis of Pharmaceuticals
The compound can be utilized in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways related to cancer or inflammation. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development processes .
Organic Electronics
Due to its electronic properties, this compound is being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to charge transport properties essential for these applications .
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research into polymer composites containing thiophene derivatives shows improved electrical conductivity and thermal stability, making them suitable for advanced materials applications .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer efficacy of thiophene derivatives similar to this compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Case Study 2: Synthesis of Novel Antimicrobials
In another investigation, researchers synthesized a series of thiophene-based compounds using this compound as a precursor. The resulting compounds exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antibiotics from this scaffold.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Their Implications
Key structural variations among analogous compounds include substituents at positions 2, 4, and 3. Below is a comparative overview:
Biological Activity
Structure and Properties
The molecular structure of Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate can be represented as follows:
- Chemical Formula: CHNOS
- Molecular Weight: 394.49 g/mol
This compound features a thiophene ring, which is known for its diverse biological properties, including anti-inflammatory and antimicrobial activities.
Thiophene derivatives, including the compound , often exhibit their biological activity through various mechanisms:
- Anti-inflammatory Activity: Thiophenes have been reported to inhibit pro-inflammatory cytokines and enzymes, potentially making them useful in treating inflammatory diseases.
- Antimicrobial Properties: Some studies suggest that thiophene derivatives can disrupt bacterial cell membranes or inhibit vital bacterial enzymes.
- Anticancer Potential: Research indicates that certain thiophene compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies and Research Findings
Recent studies have highlighted the biological effects of similar thiophene derivatives:
- Study on Antimicrobial Activity: A study published in Pharmaceutical Biology demonstrated that a related thiophene compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Effects: Another research article indicated that a thiophene derivative reduced inflammation markers in animal models of arthritis, supporting its potential as an anti-inflammatory agent .
- Anticancer Activity: A study on a structurally similar compound showed that it could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Comparative Biological Activity Table
Q & A
Q. What are the foundational synthetic routes for preparing this thiophene derivative?
The Gewald reaction is a critical method for synthesizing thiophene cores. For this compound, key steps include:
- Thiophene ring formation : Reacting ethyl cyanoacetate with a cyclopentylcarbamoyl precursor and sulfur under reflux (e.g., in ethanol or 1,4-dioxane) .
- Functionalization : Sequential amidation and esterification to introduce the 2-(2-methylphenoxy)acetamido and cyclopentylcarbamoyl groups. Monitoring via TLC (using silica gel GF254 and hexane/ethyl acetate eluent) ensures intermediate purity .
- Purification : Recrystallization from ethanol or dioxane yields high-purity product (>95%) .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : - and -NMR (in DMSO- or CDCl) identify substituent environments (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 485.2) .
- IR spectroscopy : Peaks at 1680–1720 cm confirm carbonyl groups (amide/ester) .
Q. What safety protocols are critical during synthesis?
- Hazard mitigation : Use fume hoods for volatile reagents (e.g., thiophosgene in chloroform-based reactions) .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (classified as irritant in SDS) .
- Waste disposal : Neutralize acidic byproducts with sodium carbonate before disposal .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions?
- Temperature control : Maintain reflux at 80–100°C during cyclization to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency (>80% yield) .
- Catalysis : Triethylamine (0.5–1.0 eq.) accelerates nucleophilic acyl substitutions .
Q. How do structural modifications influence biological activity?
A comparative study of analogs reveals:
Substituent electronegativity and steric bulk directly modulate target affinity. Fluorine or nitro groups at the phenyl ring enhance potency by 2–3x .
Q. How to resolve contradictions in biological assay data?
- Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Metabolic stability : Test liver microsome stability (e.g., t < 30 min suggests rapid clearance) .
- Off-target screening : Profile against kinase panels to rule out nonspecific effects .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina simulates binding to tubulin (PDB: 1SA0), with scoring functions (ΔG < -9 kcal/mol indicates strong binding) .
- MD simulations : GROMACS analyzes ligand-receptor stability over 100 ns; RMSD < 2 Å suggests stable complexes .
Q. How to design SAR studies for analogs?
- Core retention : Preserve the thiophene-3-carboxylate scaffold for structural integrity.
- Substituent variation : Systematically replace cyclopentyl with cyclohexyl or aryl groups to assess steric effects .
- Bioisosteres : Replace ester groups with amides to enhance metabolic stability .
Methodological Tables
Q. Table 1: Key Characterization Parameters
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH/HO, 1 mL/min | Purity analysis (>98%) |
| X-ray | Monoclinic P2/c, Cu-Kα radiation | Absolute configuration determination |
| TGA | 10°C/min, N atmosphere | Thermal stability (decomposition >200°C) |
Q. Table 2: Troubleshooting Common Synthesis Issues
| Issue | Solution | Reference |
|---|---|---|
| Low cyclization yield | Increase sulfur stoichiometry (1.5 eq.) | [9] |
| Impure intermediates | Gradient column chromatography (EtOAc/hexane) | [14] |
| Ester hydrolysis | Use anhydrous solvents and molecular sieves | [7] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
